6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane
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Overview
Description
6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane is a spiroacetal compound characterized by a bicyclic structure containing a dioxaspiro ring system. Spiroacetals are known for their presence in various natural products and their significant biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane typically involves the formation of the spiroacetal ring system. One common method includes the reaction of cyclohexanone with ethylene glycol under acidic conditions to form the dioxaspiro ring . Another approach involves the use of palladium-catalyzed aminocarbonylation of 6-(1-iodovinyl)-1,4-dioxaspiro[4.5]decane .
Industrial Production Methods
Industrial production methods for spiroacetals like this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalytic systems .
Chemical Reactions Analysis
Types of Reactions
6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the spiroacetal ring into simpler alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, and substituted spiroacetals .
Scientific Research Applications
6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane involves its interaction with specific molecular targets and pathways. The spiroacetal structure allows it to bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1,6-Dioxaspiro[4.5]decane
- 1,4-Dioxaspiro[4.5]decane
- 2-Methyl-1,7-dioxaspiro[5.5]undecane
Uniqueness
6-Cyclohexyl-2-methyl-1,4-dioxaspiro[4.5]decane is unique due to its specific cyclohexyl and methyl substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its stability, reactivity, and biological activity compared to other spiroacetal compounds .
Properties
CAS No. |
62674-05-9 |
---|---|
Molecular Formula |
C15H26O2 |
Molecular Weight |
238.37 g/mol |
IUPAC Name |
6-cyclohexyl-3-methyl-1,4-dioxaspiro[4.5]decane |
InChI |
InChI=1S/C15H26O2/c1-12-11-16-15(17-12)10-6-5-9-14(15)13-7-3-2-4-8-13/h12-14H,2-11H2,1H3 |
InChI Key |
NOBYDUIBJRUEAP-UHFFFAOYSA-N |
Canonical SMILES |
CC1COC2(O1)CCCCC2C3CCCCC3 |
Origin of Product |
United States |
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